

# Application Notes and Protocols for ARV-393 in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Burkitt's lymphoma.[5] [6][7] Deregulated expression of BCL6 promotes cancer cell survival, proliferation, and genomic instability.[1][3] ARV-393 represents a novel therapeutic strategy by harnessing the body's own ubiquitin-proteasome system to eliminate the BCL6 protein, thereby offering a potential advantage over traditional inhibitors.[6][8][9] These application notes provide a comprehensive overview of ARV-393's mechanism of action, in vitro and in vivo activity, and detailed protocols for its use in lymphoma cell line research.

### **Mechanism of Action**

ARV-393 is a bifunctional small molecule that consists of a ligand that binds to the BCL6 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the 26S proteasome.[6][8][9] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle checkpoints, terminal differentiation, apoptosis, and the DNA damage response.[2][10] Preclinical studies have



shown that **ARV-393**-mediated degradation of BCL6 inhibits tumor cell cycle progression and promotes differentiation, ultimately leading to anti-tumor activity.





Click to download full resolution via product page

Caption: Mechanism of action of ARV-393.



### In Vitro Activity of ARV-393

**ARV-393** has demonstrated potent and rapid degradation of BCL6 in various lymphoma cell lines, leading to significant anti-proliferative activity.[5]

# **BCL6 Degradation and Growth Inhibition in Lymphoma**

**Cell Lines** 

| Cell Line | Туре                                     | DC50 (nM)   | GI50 (nM) |
|-----------|------------------------------------------|-------------|-----------|
| OCI-Ly1   | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage    | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4  | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6  | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7   | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10  | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2  | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932    | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos     | Burkitt's Lymphoma                       | 0.06        | 0.2 - 9.8 |
| Daudi     | Burkitt's Lymphoma                       | 0.33        | 0.2 - 9.8 |

DC50: Concentration required to degrade 50% of the target protein. GI50: Concentration required to inhibit cell growth by 50%. Data compiled from BioWorld.[7]



In multiple DLBCL and Burkitt's lymphoma cell lines, **ARV-393** achieved over 90% degradation of BCL6 within 2 hours of treatment.[7]

## In Vivo Activity of ARV-393

Oral administration of **ARV-393** has shown significant anti-tumor activity in various cell linederived xenograft (CDX) and patient-derived xenograft (PDX) models of non-Hodgkin lymphoma (NHL).[5][6]

### **Tumor Growth Inhibition in Lymphoma Xenograft Models**

| Model        | Dosing                      | Tumor Growth Inhibition (TGI) |
|--------------|-----------------------------|-------------------------------|
| OCI-Ly1 CDX  | 3 mg/kg, daily for 28 days  | 67%                           |
| OCI-Ly1 CDX  | 10 mg/kg, daily for 28 days | 92%                           |
| OCI-Ly1 CDX  | 30 mg/kg, daily for 28 days | 103%                          |
| OCI-Ly7 CDX  | 3 mg/kg                     | 70%                           |
| OCI-Ly7 CDX  | 10 mg/kg                    | 88%                           |
| OCI-Ly7 CDX  | 30 mg/kg                    | 96%                           |
| SU-DHL-2 CDX | 3 mg/kg                     | 42%                           |
| SU-DHL-2 CDX | 10 mg/kg                    | 77%                           |
| SU-DHL-2 CDX | 30 mg/kg                    | 90%                           |
| SU-DHL-4 CDX | 30 mg/kg, daily for 21 days | ~80%                          |

Data compiled from BioWorld.[7]

# **Experimental Protocols**

The following are generalized protocols for key experiments to evaluate the effects of **ARV-393** in lymphoma cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.







Click to download full resolution via product page

Caption: General experimental workflow for ARV-393 evaluation.

### Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of **ARV-393** on lymphoma cell lines and calculate the GI50 value.

#### Materials:

- Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- ARV-393 stock solution (dissolved in DMSO)
- 96-well clear or opaque-walled microplates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (spectrophotometer or luminometer)

#### Protocol:



- Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete culture medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of ARV-393 in complete culture medium.
- Add 100 μL of the ARV-393 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
- Incubate for 72-96 hours.
- For MTT assay, add 20  $\mu$ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100  $\mu$ L of solubilization solution and read absorbance at 570 nm.
- For CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
- Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50 value.

## **Western Blot for BCL6 Degradation**

Objective: To assess the degradation of BCL6 protein in lymphoma cell lines following **ARV-393** treatment.

#### Materials:

- Lymphoma cell lines
- ARV-393 stock solution
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer



- Transfer buffer and PVDF membrane
- Primary antibodies (anti-BCL6, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Protocol:

- Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
- Treat cells with various concentrations of ARV-393 for different time points (e.g., 2, 4, 8, 24 hours).
- Harvest cells and lyse them with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize protein bands using a chemiluminescent substrate and an imaging system.
- Re-probe the membrane with an anti-β-actin antibody as a loading control.
- Quantify band intensities to determine the percentage of BCL6 degradation relative to the vehicle control.

# Apoptosis Assay (Annexin V/Propidium Iodide Staining)



Objective: To evaluate the induction of apoptosis in lymphoma cell lines by ARV-393.

#### Materials:

- Lymphoma cell lines
- ARV-393 stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- Treat cells with ARV-393 at concentrations around the GI50 value for 24-48 hours.
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

### **Combination Strategies**

Preclinical data suggest that **ARV-393** has synergistic effects when combined with other antilymphoma agents.[3] RNA sequencing studies have shown that **ARV-393** can upregulate CD20 expression, providing a rationale for combination with CD20-targeted therapies.[11]

#### Potential Combination Agents:

BTK inhibitors: (e.g., acalabrutinib)[3]



- BCL2 inhibitors: (e.g., venetoclax)[3]
- EZH2 inhibitors: (e.g., tazemetostat)[3]
- Anti-CD20 antibodies: (e.g., rituximab)[3]
- Antibody-drug conjugates: (e.g., polatuzumab vedotin)[3]
- Bispecific antibodies: (e.g., glofitamab)[1]

### Conclusion

**ARV-393** is a potent and selective degrader of BCL6 with significant anti-tumor activity in preclinical models of lymphoma. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of **ARV-393** in various lymphoma cell lines. Further exploration of its mechanism of action and potential combination therapies will be crucial in advancing this promising therapeutic agent towards clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Arvinas, Inc. Announces Phase 1 Clinical Trial Initiation for ARV-393 Plus Glofitamab in Diffuse Large B-Cell Lymphoma Following Promising Preclinical Data [quiverquant.com]
- 2. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, ARV-393, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. researchgate.net [researchgate.net]



- 7. Arvina's BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Arvinas Announces Presentations for Two of its PROTAC® Investigational Programs Targeting BCL6 and LRRK2 | Arvinas [ir.arvinas.com]
- 11. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ARV-393 in Lymphoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#how-to-use-arv-393-in-lymphoma-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com